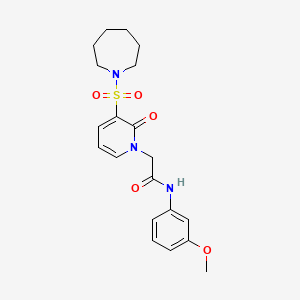
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as BPO-27, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of pain, anxiety, and stress responses.
Mecanismo De Acción
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide exerts its pharmacological effects by selectively binding to the NOP receptor and blocking its activation by nociceptin/orphanin FQ peptide. This results in a reduction in pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain perception in animal models of acute and chronic pain. It has also been shown to reduce anxiety and stress responses in animal models of anxiety and depression. Additionally, N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages as a research tool in the laboratory. It is a potent and selective antagonist of the NOP receptor, which makes it a valuable tool for studying the physiological and pharmacological roles of this receptor. However, N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Additionally, its high potency and selectivity may make it difficult to interpret the results of experiments that involve the use of this compound.
Direcciones Futuras
There are several potential future directions for research on N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of analogs of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the physiological and pharmacological roles of the NOP receptor are not fully understood, and further research is needed to elucidate the functions of this receptor and its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of cyclopentylpiperidine with benzyl bromide to yield N-benzylcyclopentylpiperidine. This intermediate is then reacted with oxalyl chloride to form N-benzylcyclopentylpiperidin-4-yl oxalyl chloride, which is subsequently reacted with methylamine to produce N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in preclinical studies as a potential treatment for pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N'-benzyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(21-14-16-6-2-1-3-7-16)20(25)22-15-17-10-12-23(13-11-17)18-8-4-5-9-18/h1-3,6-7,17-18H,4-5,8-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUNIXMAHASGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)


![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)